molecular formula C19H15ClN2O B12612268 5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-16-9

5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12612268
CAS No.: 918646-16-9
M. Wt: 322.8 g/mol
InChI Key: BERYAYYBKAVLFX-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that features a unique biquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the desired tricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with AMPA receptors, prolonging the decay time of the evoked excitatory post-synaptic current .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific biquinoline structure, which imparts distinct chemical and biological properties

Properties

CAS No.

918646-16-9

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

5-chloro-3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C19H15ClN2O/c1-12-9-15-16(20)6-4-8-18(15)22(19(12)23)14-10-13-5-2-3-7-17(13)21-11-14/h2-8,10-12H,9H2,1H3

InChI Key

BERYAYYBKAVLFX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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